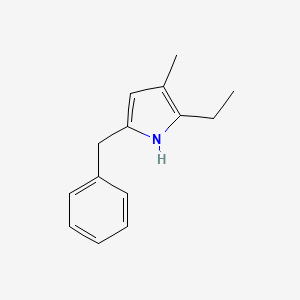

5-Benzyl-2-ethyl-3-methyl-1H-pyrrole

Description

Properties

IUPAC Name |

5-benzyl-2-ethyl-3-methyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-3-14-11(2)9-13(15-14)10-12-7-5-4-6-8-12/h4-9,15H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQBGHIIRXBSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BF3·Et2O-Catalyzed Cyclocondensation

The use of Lewis acid catalysts, such as boron trifluoride diethyl etherate (BF3·Et2O), enables efficient cyclization of 2,3-diketoesters with enaminones and anilines. In a representative procedure, 2,3-diketoesters (0.20 mmol) react with anilines (2.0 equiv.) and enaminones (1.0 equiv.) in 1,2-dichloroethane (DCE) at 80°C for 20 hours under nitrogen. This method yields penta-substituted pyrroles with moderate to high regioselectivity. For 5-benzyl-2-ethyl-3-methyl-1H-pyrrole, substituents are introduced via:

-

R1 : Benzyl (from benzyl-protected diketoester)

-

R2 : Ethyl (from ethyl ester group)

-

R3 : Methyl (from methyl-substituted enaminone)

Key parameters include:

Mechanistic Insights

The reaction proceeds via sequential keto-enol tautomerization, nucleophilic attack by the aniline, and cyclodehydration. BF3·Et2O facilitates imine formation and stabilizes intermediates, critical for regioselective benzylation at the 5-position.

One-Pot Reductive Cyclization

Hydrogenation-Based Synthesis

A patent-pending method for structurally analogous pyrroles employs a one-pot reductive cyclization strategy. While optimized for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, this approach is adaptable to 5-benzyl derivatives. The protocol involves:

-

First reduction : 2-(2-fluorobenzoyl)malononitrile reacts with 10% Pd/C under H2 (0.01 MPa) at 45–50°C for 8–9 hours.

-

Second reduction : Intermediate undergoes hydrogenation with Raney nickel (3–7 wt%) at 20–30°C for 15–16 hours.

Adapting this to this compound requires:

-

Substituting malononitrile with ethyl 3-methyl-2-benzylmalonate

-

Optimizing metal catalysts (Pd/C vs. Pt/C) for benzyl group retention

Performance Metrics

Vilsmeier-Haack Formylation Followed by Cyclization

Formylation of Pyrrole Esters

A complementary route involves formylation of pyrrole-4-carboxylates using Vilsmeier’s reagent (POCl3/DMF). Ethyl 1-methyl-2-phenylpyrrole-4-carboxylate undergoes formylation at the 3-position, followed by hydrazine condensation to yield pyrrolopyridazinones. For this compound:

-

Formylation : Introduce aldehyde group at position 5.

-

Reductive amination : Install ethyl and methyl groups via Grignard or alkylation reactions.

Challenges and Solutions

-

Regioselectivity : Directed ortho-metalation (DoM) ensures precise substitution.

-

Side reactions : Overformylation mitigated by low-temperature (−10°C) conditions.

Comparative Analysis of Synthetic Routes

Key observations :

-

One-pot hydrogenation offers superior yields and purity but requires specialized equipment (H2 reactor).

-

BF3·Et2O cyclization is more accessible for lab-scale synthesis but necessitates chromatographic purification.

Scalability and Industrial Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2,5-diones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrroles or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.

Reduction: Dihydropyrroles and other reduced forms.

Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Methyl-5-ethylpyrrole

- Structure : Lacks the benzyl and 3-methyl groups present in the target compound.

- Synthesis : Produced via Wolff-Kishner reduction of 5-acetyl-2-methylpyrrole, indicating that reductive methods are viable for alkylpyrrole synthesis .

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

- Structure : Shares ethyl, methyl, and benzyl substituents but includes a formyl group at position 5 and a carboxylate ester at position 2 .

- Key Differences :

- The ester and formyl groups increase polarity, likely improving aqueous solubility but reducing passive diffusion across membranes.

- The formyl group offers a reactive site for further derivatization, unlike the target compound, which may prioritize stability over reactivity.

1-N-Octylpyrrole

- Structure : Features a long-chain octyl group at position 1 instead of benzyl and ethyl/methyl groups .

- Key Differences :

- The octyl chain enhances lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~3.8 estimated), impacting pharmacokinetic profiles.

- Lacks aromatic benzyl π-system interactions, which could reduce binding affinity to hydrophobic enzyme pockets.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole : Predicted moderate solubility in organic solvents (e.g., DMSO) due to benzyl/alkyl groups. Lacks polar functional groups (e.g., esters or amines), reducing aqueous solubility compared to carboxylate-containing analogs .

- Benzyl Carboxylate Derivatives : Ester groups improve solubility in polar aprotic solvents (e.g., acetonitrile) but may require formulation aids for biological assays .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Activities |

|---|---|---|---|---|

| This compound | C₁₄H₁₇N | 199.3 | 5-benzyl, 2-ethyl, 3-methyl | Moderate lipophilicity, potential π-π interactions |

| 2-Methyl-5-ethylpyrrole | C₇H₁₁N | 109.2 | 2-methyl, 5-ethyl | Simpler structure, lower steric bulk |

| Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | C₁₆H₁₇NO₃ | 271.3 | 4-ethyl, 3-methyl, 5-formyl, 2-carboxylate | Polar functional groups, reactive formyl site |

| 1-N-Octylpyrrole | C₁₂H₂₁N | 179.3 | 1-octyl | High lipophilicity, limited aromatic interactions |

Q & A

Q. What are the optimal synthetic routes for 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or cyclization of pyrrole precursors. Key steps include:

- Substituent introduction : Ethylation at position 2 and benzylation at position 5 via nucleophilic substitution or transition-metal catalysis.

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency, while dichloromethane (DCM) is used for temperature-sensitive steps .

- Catalysts : Sodium hydride (NaH) or gold-based catalysts (e.g., AuCl₃) facilitate cyclization and regioselectivity .

- Yield optimization : Monitoring by HPLC or TLC ensures intermediate purity, with column chromatography or recrystallization for final purification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromaticity. For example, the benzyl group’s protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrrole NH resonates near δ 8.5 ppm .

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, resolving ambiguities in stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- By-product formation : Over-alkylation or oxidation of the pyrrole ring may occur. Using inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) minimizes degradation .

- Regioselectivity issues : Competing reactions at pyrrole positions 2 and 5 are addressed by steric directing groups (e.g., bulky benzyl substituents) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the ethyl group’s electron-donating effect increases electron density at position 3 .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), highlighting the benzyl group’s role in hydrophobic binding .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Dynamic effects in NMR : Flexible substituents (e.g., benzyl) may cause signal broadening, misaligned with static X-ray structures. Variable-temperature NMR or SHELXL refinement accounts for conformational mobility .

- Tautomerism : The 1H-pyrrole tautomer’s stability vs. alternative forms (e.g., 2H-pyrrole) requires comparative IR spectroscopy and computational modeling .

Q. How do substituent modifications (e.g., benzyl vs. methyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) studies : Systematic replacement of the benzyl group with halogenated or electron-withdrawing analogs (e.g., 4-nitrobenzyl) tests antimicrobial or antitumor efficacy.

- In vitro assays : Compare IC₅₀ values in cancer cell lines to identify substituents enhancing apoptosis induction .

Q. What mechanistic insights explain the compound’s cyclization behavior under catalytic conditions?

- Gold-catalyzed pathways : Au(I) complexes activate alkynes or propargyl groups, enabling 5-endo-dig cyclization to form the pyrrole core .

- Base-mediated cyclization : NaH deprotonates intermediates, facilitating ring closure via intramolecular nucleophilic attack .

Methodological Considerations

Q. How can solvent choice influence reaction kinetics and selectivity?

- Polar solvents (DMSO, DMF) : Stabilize charged intermediates, accelerating nucleophilic substitutions but risking side reactions with sensitive functional groups .

- Low-polarity solvents (DCM) : Favor radical or neutral pathways, improving selectivity for less-reactive positions .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nonpolar by-products.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis .

Q. How can reaction intermediates be stabilized for characterization?

- Low-temperature quenching : Halts reactions at intermediate stages (e.g., using dry ice/acetone baths).

- In situ NMR : Monitors real-time progress in deuterated solvents .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.